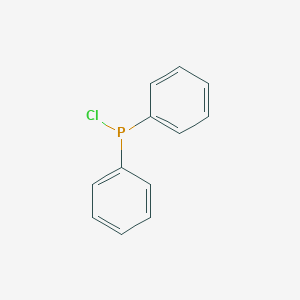

Chlorodiphenylphosphine

Cat. No. B086185

Key on ui cas rn:

1079-66-9

M. Wt: 220.63 g/mol

InChI Key: XGRJZXREYAXTGV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04258206

Procedure details

A THF solution (150 ml) containing chlorodiphenylphosphine (60 g, 0.34 mole) was added dropwise from a dropping flask, and under nitrogen atmosphere to a stirred THF (75 ml) suspension of lithium metal (5 g, 0.7 moles) in a 500 ml round bottom flask. Formation of lithiodiphenylphosphide was indicated by the appearance of a bright red color. After stirring 18 hours, unreacted lithium was removed and the solution was added slowly to a rapidly stirred THF slurry of the brominated resin beads (32 g, 35 percent Br, 131.3 mmol Br). This slurry was allowed to stir two days under nitrogen (longer if high percent Br content resin used). The slurry was then hydrolyzed by adding it to two liters of nitrogen-saturated acetone/water (3:1) and stirring for one hour. The beads were then filtered and washed by stirring successively in one liter each of the following nitrogen-saturated solvents: water (2 hours), acetone (2 hours), benzene/methanol (9:1) (18-24 hours), and methanol (4-5 hours). The beads were then vacuum dried (80° C., 0.05 torr) for 24 hours, and analyzed for 6.44 percent P which corresponds to 35.0 percent of the polystyryl rings substituted with the diphenylphosphide moiety.

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[P:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Li]>C1COCC1>[C:9]1([PH:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |^1:14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

ClP(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise from a dropping flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

unreacted lithium was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir two days under nitrogen (longer if high percent Br content resin

|

|

Duration

|

2 d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding it to two liters of nitrogen-saturated acetone/water (3:1)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The beads were then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring successively in one liter each of the following nitrogen-saturated solvents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

water (2 hours), acetone (2 hours), benzene/methanol (9:1) (18-24 hours), and methanol (4-5 hours)

|

|

Duration

|

4.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum dried (80° C., 0.05 torr) for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |